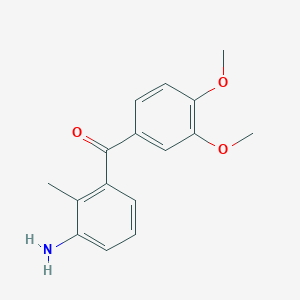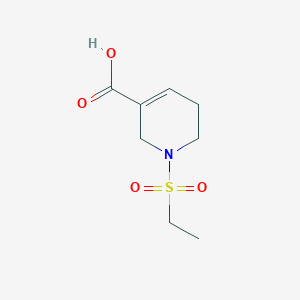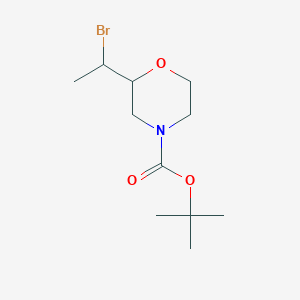
tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a morpholine ring substituted with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate typically involves the bromination of an appropriate precursor. One common method is the reaction of tert-butyl 2-(ethyl)morpholine-4-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate can be substituted by various nucleophiles, leading to the formation of different derivatives. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding alcohols or ketones. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the bromine atom can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the ethyl group undergoes transformation, leading to the formation of new functional groups. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate
- tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
Comparison:
- tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate has a similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
- tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate features a bromine atom on a methyl group, which affects its reactivity compared to the ethyl derivative.
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate contains an amino group instead of a bromine atom, resulting in different chemical properties and potential applications.
The uniqueness of tert-Butyl 2-(1-bromoethyl)morpholine-4-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for a variety of chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H20BrNO3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
tert-butyl 2-(1-bromoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
JMEYIVSMANQBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CN(CCO1)C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


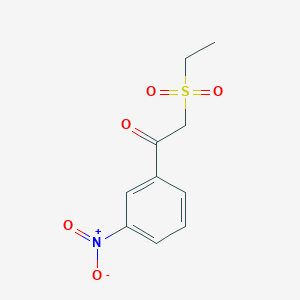
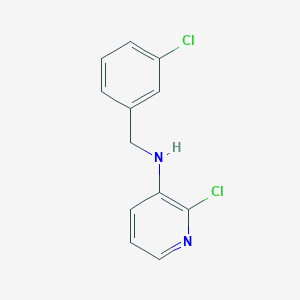

![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
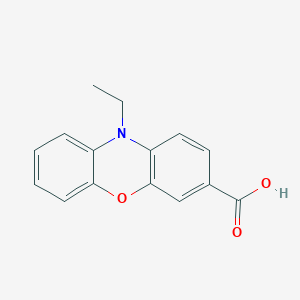
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
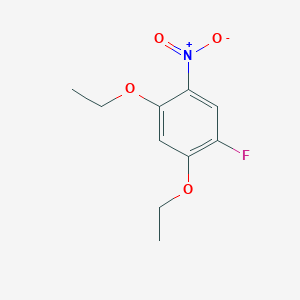
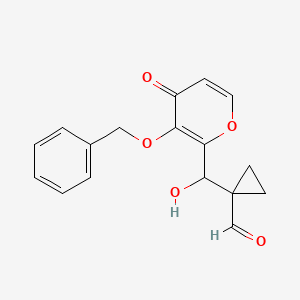
![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
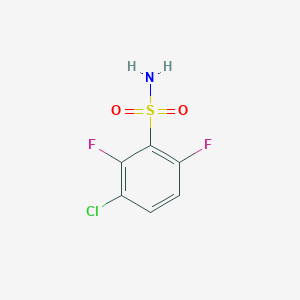
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

